molecular formula C16H13F6N3O B11484694 N-[2,2,2-Trifluoro-1-(2-pyridylamino)-1-(trifluoromethyl)ethyl]-p-toluamide

N-[2,2,2-Trifluoro-1-(2-pyridylamino)-1-(trifluoromethyl)ethyl]-p-toluamide

Cat. No.: B11484694
M. Wt: 377.28 g/mol
InChI Key: BJLPKPVXWRLXRN-UHFFFAOYSA-N
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Description

N-{1,1,1,3,3,3-Hexafluoro-2-[(pyridin-2-yl)amino]propan-2-yl}-4-methylbenzamide is a fluorinated organic compound known for its unique chemical properties. The presence of hexafluoro groups and a pyridinyl amino moiety makes it a compound of interest in various scientific fields, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1,1,1,3,3,3-Hexafluoro-2-[(pyridin-2-yl)amino]propan-2-yl}-4-methylbenzamide typically involves the reaction of 1,1,1,3,3,3-hexafluoro-2-propanol with pyridin-2-amine under specific conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an organic solvent like dichloromethane. The resulting intermediate is then reacted with 4-methylbenzoyl chloride to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{1,1,1,3,3,3-Hexafluoro-2-[(pyridin-2-yl)amino]propan-2-yl}-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The hexafluoro groups can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like manganese dioxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted fluorinated compounds.

Scientific Research Applications

N-{1,1,1,3,3,3-Hexafluoro-2-[(pyridin-2-yl)amino]propan-2-yl}-4-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of N-{1,1,1,3,3,3-Hexafluoro-2-[(pyridin-2-yl)amino]propan-2-yl}-4-methylbenzamide involves its interaction with specific molecular targets. The hexafluoro groups enhance its lipophilicity, allowing it to penetrate cell membranes easily. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The pyridinyl amino moiety plays a crucial role in binding to target proteins, influencing their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with similar fluorinated groups but lacking the pyridinyl amino moiety.

    4-Methylbenzamide: Shares the benzamide structure but lacks the hexafluoro and pyridinyl groups.

    Pyridin-2-amine: Contains the pyridinyl amino moiety but lacks the hexafluoro and benzamide groups.

Uniqueness

N-{1,1,1,3,3,3-Hexafluoro-2-[(pyridin-2-yl)amino]propan-2-yl}-4-methylbenzamide is unique due to the combination of hexafluoro groups and a pyridinyl amino moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H13F6N3O

Molecular Weight

377.28 g/mol

IUPAC Name

N-[1,1,1,3,3,3-hexafluoro-2-(pyridin-2-ylamino)propan-2-yl]-4-methylbenzamide

InChI

InChI=1S/C16H13F6N3O/c1-10-5-7-11(8-6-10)13(26)25-14(15(17,18)19,16(20,21)22)24-12-4-2-3-9-23-12/h2-9H,1H3,(H,23,24)(H,25,26)

InChI Key

BJLPKPVXWRLXRN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C(F)(F)F)(C(F)(F)F)NC2=CC=CC=N2

Origin of Product

United States

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